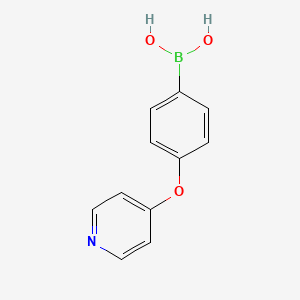
(4-(pyridin-4-yloxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(pyridin-4-yloxy)phenyl)boronic acid is an organic compound with the molecular formula C11H10BNO2. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyridine ring through an oxygen atom.
Vorbereitungsmethoden
The synthesis of (4-(pyridin-4-yloxy)phenyl)boronic acid typically involves the reaction of 4-bromopyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol, often under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
(4-(pyridin-4-yloxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Cross-Coupling: The most notable reaction is the Suzuki-Miyaura coupling, where it reacts with halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and amines.
Wissenschaftliche Forschungsanwendungen
(4-(pyridin-4-yloxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of (4-(pyridin-4-yloxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic acid group, which facilitate the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (4-(pyridin-4-yloxy)phenyl)boronic acid include other boronic acids such as phenylboronic acid and pyridinylboronic acid . What sets this compound apart is its unique structure, which combines the properties of both phenyl and pyridine rings, making it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its uniqueness.
Eigenschaften
Molekularformel |
C11H10BNO3 |
|---|---|
Molekulargewicht |
215.01 g/mol |
IUPAC-Name |
(4-pyridin-4-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H10BNO3/c14-12(15)9-1-3-10(4-2-9)16-11-5-7-13-8-6-11/h1-8,14-15H |
InChI-Schlüssel |
FZJIYBQVWBTPCY-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)OC2=CC=NC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















